M617 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

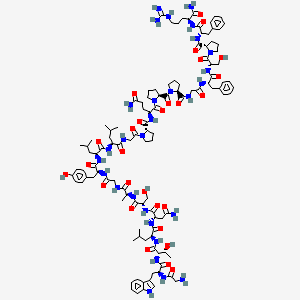

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)/t62-,63+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYBRARNTYCYOT-OTTBQUPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H161N29O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2361.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M617 TFA: A Deep Dive into its Mechanism of Action as a Selective GAL1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

M617 TFA is a potent and selective agonist for the galanin receptor subtype 1 (GAL1).[1] Its mechanism of action primarily involves the activation of GAL1, leading to the modulation of downstream signaling pathways that play crucial roles in various physiological processes, including neuroprotection and metabolic regulation. This technical guide synthesizes the current understanding of M617's molecular interactions, signaling cascades, and functional outcomes, providing a comprehensive resource for researchers in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the binding affinity and functional activity of M617.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Ki (nM) | Reference |

| M617 | Human GAL1 | 0.23 | [1] |

| M617 | Human GAL2 | 5.71 | [1] |

Table 2: Functional Activity

| Assay | Effect of M617 | Quantitative Measure | Reference |

| Forskolin-stimulated cAMP formation | Inhibition | 57% inhibition | Lundström et al., 2005 |

| Inositol Phosphate (IP) accumulation | Stimulation | 5-fold increase | Lundström et al., 2005 |

Signaling Pathways

M617, upon binding to the GAL1 receptor, initiates a cascade of intracellular events. The primary signaling pathway implicated in the neuroprotective effects of M617 is the ERK/GSK-3β/TIP60 pathway.

M617-Induced GAL1 Signaling Pathway

References

M617 TFA: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of M617 TFA, a selective galanin receptor 1 (GALR1) agonist, for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes its signaling pathways.

Introduction to this compound

M617 is a synthetic peptide agonist that exhibits high selectivity for the galanin receptor 1 (GALR1). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion used during peptide synthesis and purification. It is crucial for researchers to be aware that trifluoroacetic acid (TFA) can have independent biological effects and may influence experimental outcomes.

In neuroscience, M617 is a valuable tool for investigating the physiological roles of GALR1 in the central nervous system. Research has primarily focused on its potential in modulating pain perception (antinociception) and in providing protection against neuronal damage (neuroprotection).

Mechanism of Action

M617 exerts its biological effects by selectively binding to and activating GALR1, a G-protein coupled receptor (GPCR). GALR1 is predominantly coupled to inhibitory G-proteins of the Gi/o family. Activation of GALR1 by M617 initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and cellular function.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of M617

| Receptor | Ki (nM) | Species | Reference |

| GALR1 | 0.23 | Rat | [1] |

| GALR2 | 5.71 | Rat | [1] |

Table 2: In Vivo Dose-Response Data for M617 in Rats

| Experimental Model | Administration Route | Dose | Observed Effect | Reference |

| Nociception (Thermal & Mechanical Stimulation) | Intracerebroventricular (i.c.v.) | 0.1, 0.5, 1, 2 nmol | Dose-dependent increase in hindpaw withdrawal latency | [2][3] |

| Nociception (Thermal & Mechanical Stimulation) | Intra-central nucleus of amygdala (CeA) | 0.1, 0.5, 1 nmol | Dose-dependent increase in hindpaw withdrawal latency | [4] |

| Neuroprotection (Subarachnoid Hemorrhage) | Intranasal | 8, 24, 72 µg/kg | 24 µg/kg significantly improved neurological function | [5] |

| Appetite Regulation | Intracerebroventricular (i.c.v.) | Not specified | Enhanced food consumption | [1] |

Signaling Pathways

Activation of GALR1 by M617 triggers distinct signaling pathways that mediate its effects in the nervous system. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, in specific cellular contexts, GALR1 activation can modulate other signaling cascades, such as the ERK/GSK-3β pathway.

References

- 1. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antinociceptive effects of intracerebroventricular injection of the galanin receptor 1 agonist M 617 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive effects induced by injection of the galanin receptor 1 agonist M617 into central nucleus of amygdala in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

M617 TFA signaling pathway activation

An In-depth Technical Guide to the M617 TFA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective agonist for the Galanin Receptor 1 (GALR1), a G-protein coupled receptor (GPCR) with significant therapeutic potential in various physiological and pathological processes. The trifluoroacetic acid (TFA) salt form is a common result of peptide synthesis and does not play a direct role in the signaling cascade. This technical guide provides a comprehensive overview of the signaling pathways activated by M617, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathways Activated by M617

M617 exerts its biological effects by binding to and activating GALR1. As a Gi/o-coupled receptor, GALR1 activation by M617 initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and the modulation of several key downstream signaling pathways.

Canonical Gi/o Signaling: Inhibition of Adenylyl Cyclase

The primary and most direct consequence of M617 binding to GALR1 is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism is central to many of the physiological effects of GALR1 activation.

MAPK/ERK Pathway Activation

Activation of GALR1 by M617 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2. This activation is mediated by the βγ-subunits of the dissociated Gi/o protein and is independent of Protein Kinase C (PKC). The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.

Akt/AS160/GLUT4 Pathway in Metabolic Regulation

In the context of metabolic regulation, central administration of M617 has been demonstrated to mitigate insulin resistance in skeletal muscle. This is achieved through the activation of the Akt/AS160/GLUT4 signaling pathway, which promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake.

ERK/GSK-3β/TIP60 Pathway in Neuroprotection

In models of subarachnoid hemorrhage, M617 has been shown to exert neuroprotective effects by attenuating neuronal apoptosis. This is mediated through the activation of the ERK/GSK-3β/TIP60 signaling pathway.[1][2][3] Activation of ERK leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β). This, in turn, prevents the phosphorylation of the Tat-interactive protein 60 (TIP60), a pro-apoptotic factor.

Quantitative Data

The following table summarizes the available quantitative data for M617 and its effects on the GALR1 signaling pathway.

| Parameter | Value | Receptor/Pathway | Species/System | Reference |

| Binding Affinity (Ki) | 0.23 nM | GALR1 | Recombinant | [4][5] |

| 5.71 nM | GALR2 | Recombinant | [4][5] | |

| Protein Expression Change | ~2.81-fold increase | MAPK1 | Radiotherapy-resistant MDA-MB-231 breast cancer cells | [6] |

| Protein Phosphorylation Change | ~3-fold increase | ADAM-17 | Kidney mesangial cells (in response to a profibrotic stimulus that activates ERK) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the M617/GALR1 signaling pathway.

Western Blotting for Phosphorylated ERK1/2 Detection

This protocol is a standard method for assessing the activation of the MAPK/ERK pathway.

a. Cell Lysis and Protein Quantification

-

Culture cells to the desired confluency and treat with M617 at various concentrations and time points.

-

Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well of a 6-well plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer

-

Normalize protein concentrations of the lysates with lysis buffer and 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

c. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Adenylyl Cyclase Activity Assay (Radiometric)

This protocol measures the enzymatic conversion of ATP to cAMP.

a. Reaction Setup

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 µM GTP, an ATP-regenerating system (e.g., 20 mM creatine phosphate and creatine phosphokinase), and a phosphodiesterase inhibitor (e.g., 100 µM IBMX).

-

Add [α-³²P]ATP to the reaction mixture as a tracer.

-

Prepare cell membranes or lysates from cells treated with or without M617.

b. Enzymatic Reaction

-

Initiate the reaction by adding the cell membranes/lysates to the reaction mixture.

-

Incubate at 30°C or 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 100 mM HCl or a solution containing unlabeled ATP and cAMP).

c. cAMP Separation and Quantification

-

Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

-

Elute the [³²P]cAMP and quantify the radioactivity using a scintillation counter.

-

Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.

Akt Kinase Activity Assay

This protocol measures the activity of Akt by assessing its ability to phosphorylate a known substrate.

a. Immunoprecipitation of Akt

-

Lyse cells treated with M617 as described in the Western blotting protocol.

-

Incubate the cell lysate with an anti-Akt antibody to form an immune complex.

-

Add Protein A/G-Sepharose beads to the lysate to capture the immune complex.

-

Centrifuge and wash the beads to isolate the immunoprecipitated Akt.

b. In Vitro Kinase Assay

-

Resuspend the beads containing the isolated Akt in a kinase assay buffer.

-

Add a recombinant substrate for Akt (e.g., GSK-3α) and ATP to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

c. Detection of Substrate Phosphorylation

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α).

-

The intensity of the phosphorylated substrate band is proportional to the Akt kinase activity in the original cell lysate.

Visualizations

Signaling Pathway Diagrams

Caption: Overview of M617/GALR1 signaling pathways.

Caption: M617-mediated neuroprotective pathway.

Experimental Workflow Diagram

Caption: Western Blotting experimental workflow.

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]

- 6. mdpi.com [mdpi.com]

- 7. ADAM-17 is activated by the mitogenic protein kinase ERK in a model of kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

M617 TFA: A Selective Galanin Receptor 1 Agonist for Pain Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M617 trifluoroacetate (TFA) is a potent and selective agonist for the galanin receptor 1 (GAL1), a G protein-coupled receptor implicated in a variety of physiological processes, including nociception. This technical guide provides a comprehensive overview of the role of M617 TFA in pain modulation, detailing its mechanism of action, associated signaling pathways, and preclinical efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound as a potential therapeutic agent for pain management.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts its effects through three receptor subtypes: GAL1, GAL2, and GAL3. The GAL1 receptor, in particular, has emerged as a promising target for the development of novel analgesics. M617 is a chimeric peptide that acts as a selective agonist for the GAL1 receptor, demonstrating a significantly higher affinity for GAL1 over GAL2.[1][2] This selectivity makes M617 a valuable tool for elucidating the specific role of GAL1 in pain processing and a potential candidate for therapeutic development. The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their stability and solubility.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GAL1 receptors. These receptors are coupled to inhibitory G proteins of the Gαi/o family.[3][4] Upon activation by an agonist like M617, the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.[3][5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a downstream effector that phosphorylates various proteins involved in neuronal excitability and synaptic transmission. By suppressing the cAMP/PKA signaling cascade, M617 ultimately leads to a hyperpolarization of the neuronal membrane and a reduction in neuronal firing, thereby attenuating the transmission of pain signals.[5][6]

Quantitative Data

The following tables summarize the key quantitative data reported for M617 in preclinical studies.

Table 1: Receptor Binding Affinity of M617

| Receptor | Ki (nM) | Reference |

| GAL1 | 0.23 | [1][2] |

| GAL2 | 5.71 | [1][2] |

Table 2: Preclinical Efficacy of M617 in Pain Models

| Pain Model | Species | Administration Route | Effective Dose | Analgesic Effect | Reference |

| Capsaicin-induced inflammatory pain | Rat | Intracerebroventricular (i.c.v.) | Not specified | Reduction in inflammatory pain | [1][2] |

| Noxious thermal stimulation | Rat | Intra-central nucleus of amygdala (CeA) | 0.1, 0.5, 1 nmol | Dose-dependent increase in hindpaw withdrawal latency | [7] |

| Noxious mechanical stimulation | Rat | Intra-central nucleus of amygdala (CeA) | 0.1, 0.5, 1 nmol | Dose-dependent increase in hindpaw withdrawal threshold | [7] |

| Noxious thermal stimulation | Rat | Intra-lateral habenula complex | 0.15 nmol | Increase in hindpaw withdrawal latency | [6] |

| Noxious mechanical stimulation | Rat | Intra-lateral habenula complex | 0.15 nmol | Increase in hindpaw withdrawal threshold | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of M617's role in pain modulation.

In Vivo Pain Models

This model is used to assess the efficacy of compounds against inflammatory pain.

-

Procedure:

-

A baseline measurement of paw volume or withdrawal threshold to a stimulus (e.g., mechanical or thermal) is taken.

-

A solution of carrageenan (typically 1-2% in sterile saline) is injected into the plantar surface of one hind paw of the animal (e.g., rat or mouse).[8][9]

-

This injection induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia, which typically peaks within 3-5 hours.[8]

-

This compound or a vehicle control is administered (e.g., via intracerebroventricular injection) at a specified time before or after the carrageenan injection.

-

Paw volume and/or withdrawal thresholds to mechanical (von Frey filaments) or thermal (hot plate) stimuli are measured at various time points post-carrageenan injection to assess the analgesic effect of the compound.[8]

-

This test measures the response to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.

-

Procedure:

-

The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[7][10]

-

The animal is placed on the heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[7][10]

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[10]

-

This compound or a vehicle control is administered, and the test is repeated at various time points to determine the effect on thermal pain sensitivity.

-

This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

-

Procedure:

-

The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.[11][12]

-

Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.[11][12]

-

The threshold for paw withdrawal is determined as the filament force that elicits a withdrawal response in a certain percentage of applications (e.g., 50% threshold).[12]

-

This compound or a vehicle control is administered, and the mechanical threshold is reassessed to evaluate the anti-allodynic effect.

-

In Vitro Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Procedure:

-

Cell membranes expressing the target receptor (e.g., GAL1 or GAL2) are prepared.

-

The membranes are incubated with a radiolabeled ligand known to bind to the receptor.

-

Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor.

-

The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.

-

This assay measures the intracellular levels of cyclic AMP to assess the functional activity of Gαi/o-coupled receptors.

-

Procedure:

-

Cells expressing the GAL1 receptor are cultured.

-

The cells are treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

-

The cells are then incubated with varying concentrations of this compound.

-

The intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).

-

A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of this compound for inhibiting adenylyl cyclase activity.[5]

-

Conclusion

This compound has been demonstrated to be a selective and potent GAL1 receptor agonist with significant antinociceptive properties in preclinical models of pain. Its mechanism of action, involving the inhibition of the adenylyl cyclase/cAMP/PKA pathway, provides a clear rationale for its pain-modulating effects. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on a more extensive characterization of its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in a broader range of pain models, to fully assess its viability as a novel analgesic agent.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 3. Galanin receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Preferential Gs protein coupling of the galanin Gal1 receptor in the μ-opioid-Gal1 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. aragen.com [aragen.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

M617 TFA: A Novel Galanin Receptor 1 Agonist for the Management of Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M617 Trifluoroacetate (TFA), a selective agonist for the galanin receptor 1 (GAL1), has emerged as a promising therapeutic agent in preclinical models of type 2 diabetes. This document provides a comprehensive technical overview of the current research on M617 TFA, with a focus on its mechanism of action, effects on glucose metabolism, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including feeding behavior, neuroendocrine secretion, and pain perception. The biological effects of galanin are mediated through three G protein-coupled receptors: GAL1, GAL2, and GAL3. Recent evidence has highlighted the role of the galaninergic system in the regulation of glucose homeostasis, with the GAL1 receptor subtype showing particular promise as a therapeutic target for type 2 diabetes.

This compound is a potent and selective GAL1 receptor agonist, with a Ki of 0.23 nM for GAL1, demonstrating significantly higher affinity compared to its 5.71 nM Ki for GAL2.[1] Preclinical studies have demonstrated that central administration of this compound can ameliorate insulin resistance and improve glucose utilization in animal models of type 2 diabetes.[2][3][4] This whitepaper will delve into the core findings of these studies, presenting the data in a structured format and providing detailed methodologies for key experiments.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound in the context of type 2 diabetes are primarily attributed to its action within the central nervous system. Intracerebroventricular (i.c.v.) injection of this compound has been shown to enhance insulin sensitivity in peripheral tissues, including skeletal muscle, adipose tissue, and cardiac muscle.[2][3][4] The primary mechanism involves the potentiation of the insulin signaling pathway, leading to increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of insulin-responsive cells.

The key signaling cascade initiated by the activation of central GAL1 receptors by this compound is the Akt/AS160/GLUT4 pathway .[2][3] Upon binding of this compound to GAL1 receptors in the brain, a signaling cascade is initiated that ultimately leads to the phosphorylation and activation of Akt (also known as Protein Kinase B) and its downstream substrate, AS160 (Akt substrate of 160 kDa). Phosphorylated AS160 promotes the translocation of GLUT4-containing vesicles from intracellular storage pools to the plasma membrane, thereby increasing glucose uptake into the cells.

References

- 1. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]

- 2. Central injection of GALR1 agonist M617 attenuates diabetic rat skeletal muscle insulin resistance through the Akt/AS160/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central Administration of Galanin Receptor 1 Agonist Boosted Insulin Sensitivity in Adipose Cells of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

M617 TFA: A Technical Guide for Galanin Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of M617 Trifluoroacetate (TFA), a key research tool for investigating the galaninergic system. M617 is a chimeric peptide, combining a fragment of galanin with a portion of bradykinin, which exhibits high affinity and selectivity for the galanin receptor 1 (GalR1). This document details the chemical and physical properties of M617 TFA, its binding and functional characteristics at the three galanin receptor subtypes (GalR1, GalR2, and GalR3), and comprehensive protocols for its use in fundamental research applications. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize M617 as a selective agonist to probe the physiological and pathological roles of GalR1.

Introduction to Galanin Receptors and this compound

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts a variety of neuromodulatory functions, including the regulation of pain, cognition, and mood.[1] These effects are mediated by three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C and resulting in an increase in intracellular calcium.[2]

The development of subtype-selective ligands is crucial for dissecting the specific functions of each galanin receptor. M617 is a notable synthetic peptide agonist designed for this purpose.[3] It is a chimeric peptide consisting of Galanin(1-13)-Gln¹⁴-bradykinin(2-9)amide.[3] The trifluoroacetate (TFA) salt is a common form of this peptide, resulting from its synthesis and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[4] It is important for researchers to be aware that the TFA counter-ion can potentially influence experimental outcomes.

Chemical and Physical Properties of this compound

M617 is a complex peptide with specific chemical and physical characteristics that are important for its handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | Galanin(1-13)-Gln¹⁴-bradykinin(2-9)amide trifluoroacetate | [3] |

| Sequence | GWTLNSAGYLLGPQPPGFSPFR-NH₂ | [5] |

| Molecular Formula | C₁₁₂H₁₆₁N₂₉O₂₈ (peptide); C₁₁₄H₁₆₂F₃N₂₉O₃₀ (TFA salt) | [1][5] |

| Molecular Weight | 2361.68 g/mol (peptide); 2475.67 g/mol (TFA salt) | [1][5] |

| Purity | ≥95% (by HPLC) | [3][5] |

| Solubility | Soluble in water to 1 mg/mL. For higher concentrations, sonication may be required. | [1][5] |

| Storage | Store at -20°C, protected from moisture and light. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |

| CAS Number | 860790-38-1 (for the peptide) | [5] |

Pharmacology at Galanin Receptors

M617 has been characterized for its binding affinity and functional activity at the three human galanin receptor subtypes. It displays a clear preference for GalR1.

Binding Affinity

The binding affinity of M617 for human galanin receptors has been determined by competitive radioligand binding assays.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| GalR1 | 0.23 ± 0.12 nM | [6] |

| GalR2 | 5.71 ± 1.28 nM | [6] |

| GalR3 | 49.2 ± 9.4 nM |

Functional Activity

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of M617 for galanin receptors using a radiolabeled ligand, such as ¹²⁵I-galanin.

Experimental Workflow: Radioligand Binding Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]

M617: A Technical Guide to its Interaction with GAL1 and GAL2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the synthetic peptide M617 for the galanin receptor subtypes 1 (GAL1) and 2 (GAL2). The information presented herein is intended to support research and drug development efforts targeting the galaninergic system.

Binding Affinity of M617 for GAL1 and GAL2 Receptors

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. M617 exhibits a notable selectivity for the GAL1 receptor over the GAL2 receptor. The Ki values are summarized in the table below.

| Ligand | Receptor | Ki (nM) |

| M617 | GAL1 | 0.23[1] |

| M617 | GAL2 | 5.71[1] |

Table 1: Ki values of M617 for human GAL1 and GAL2 receptors.

Experimental Protocol: Determination of Ki Values

The Ki values of M617 for GAL1 and GAL2 receptors were determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (M617) to displace a radiolabeled ligand from its receptor. The following protocol is a representative example of the methodology employed.

Materials and Reagents

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human GAL1 or GAL2 receptors.

-

Radioligand: [¹²⁵I]-porcine galanin or other suitable radiolabeled galanin receptor agonist/antagonist.

-

Unlabeled Ligand: M617.

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters.

Experimental Workflow

The overall workflow for the competitive radioligand binding assay is depicted below.

Step-by-Step Procedure

-

Membrane Preparation:

-

HEK293 cells expressing either GAL1 or GAL2 receptors are harvested.

-

The cells are homogenized in ice-cold membrane preparation buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in binding buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]-porcine galanin).

-

Increasing concentrations of unlabeled M617 are added to the wells to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of M617, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways of GAL1 and GAL2 Receptors

GAL1 and GAL2 are G-protein coupled receptors (GPCRs) that mediate the physiological effects of galanin. Upon ligand binding, they activate distinct intracellular signaling cascades.

GAL1 Receptor Signaling Pathway

The GAL1 receptor primarily couples to Gi/o proteins. Activation of GAL1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.

GAL2 Receptor Signaling Pathway

The GAL2 receptor is primarily coupled to Gq/11 proteins.[2] Activation of GAL2 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[2]

References

An In-depth Technical Guide to Novel Peptides in Appetite Regulation Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "M617 TFA" did not yield any publicly available scientific literature. It is presumed that this may be an internal, pre-clinical, or otherwise non-public designation. This guide will therefore focus on a well-characterized and clinically significant class of peptides involved in appetite regulation: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists, which are central to modern metabolic disease research and drug development. The principles, experimental designs, and signaling pathways detailed herein are representative of the core methodologies used in the study of appetite-regulating peptides.

Introduction to Peptide-Based Appetite Regulation

The intricate signaling network that governs appetite and energy homeostasis is a primary focus for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. Gut-derived peptides play a crucial role in this network, acting as key messengers between the gastrointestinal tract and the central nervous system. Among these, Glucagon-Like Peptide-1 (GLP-1) has emerged as a cornerstone of metabolic research and pharmacotherapy. Secreted from intestinal L-cells in response to nutrient ingestion, GLP-1 exerts pleiotropic effects that collectively lead to reduced food intake and improved glucose metabolism. This guide provides a technical overview of the mechanisms, experimental evaluation, and signaling pathways associated with GLP-1 receptor agonists in the context of appetite regulation.

Quantitative Data on the Effects of GLP-1 Receptor Agonists

The following tables summarize key quantitative data from preclinical and clinical studies of representative GLP-1 receptor agonists, illustrating their impact on appetite, food intake, and body weight.

Table 1: Preclinical Efficacy of GLP-1 Receptor Agonists in Animal Models

| Compound | Animal Model | Dosage | Duration | Key Outcomes |

| Liraglutide | Diet-Induced Obese (DIO) Rats | 0.2 mg/kg, s.c., once daily | 4 weeks | - 15% reduction in cumulative food intake- 12% reduction in body weight compared to vehicle control |

| Semaglutide | DIO Mice | 10 nmol/kg, s.c., once daily | 30 days | - 25% reduction in daily food intake- 18% body weight loss |

| Exendin-4 | Lean Mice | 3 nmol/kg, i.p. | Acute | - 40% reduction in food intake in the first hour post-administration |

Table 2: Clinical Efficacy of GLP-1 Receptor Agonists in Humans with Obesity

| Compound | Study Population | Dosage | Duration | Key Outcomes |

| Liraglutide | Adults with BMI ≥30 or ≥27 with comorbidities | 3.0 mg, s.c., once daily | 56 weeks | - 8.4 kg mean weight loss from baseline- Significant reduction in self-reported hunger scores |

| Semaglutide | Adults with BMI ≥30 or ≥27 with comorbidities | 2.4 mg, s.c., once weekly | 68 weeks | - 14.9% mean change in body weight from baseline- Significant improvements in cardiometabolic risk factors |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on appetite regulation. Below are representative protocols for key experiments.

In Vivo Assessment of Food Intake in Rodent Models

-

Objective: To quantify the effect of a test compound on food consumption.

-

Model: Male C57BL/6J mice or Sprague-Dawley rats, often rendered obese through a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

-

Acclimation: Animals are single-housed and acclimated to metabolic cages with automated food intake monitoring systems for at least 3 days prior to the experiment.

-

Procedure:

-

Animals are fasted for a standardized period (e.g., 4-6 hours) to ensure motivation to eat.

-

The test compound (e.g., a GLP-1 receptor agonist) or vehicle is administered via the intended clinical route (e.g., subcutaneous injection).

-

Immediately following administration, animals are returned to their cages with pre-weighed food hoppers.

-

Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by the automated system or by manual weighing of the food.

-

Cumulative food intake is calculated and compared between treatment and vehicle groups.

-

In Vitro Receptor Activation Assay

-

Objective: To determine the potency and efficacy of a test compound at its target receptor (e.g., the GLP-1 receptor).

-

Method: A common method is a cell-based cAMP (cyclic adenosine monophosphate) accumulation assay.

-

Cell Line: HEK293 cells stably transfected with the human GLP-1 receptor.

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with increasing concentrations of the test compound or a reference agonist (e.g., native GLP-1) for a defined period (e.g., 30 minutes) at 37°C.

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data are plotted as a dose-response curve, and the EC50 (half-maximal effective concentration) is calculated to determine potency.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams are rendered in Graphviz DOT language.

Caption: GLP-1 Receptor Signaling Pathway in a Hypothalamic Neuron.

Caption: Preclinical Experimental Workflow for an Appetite-Regulating Compound.

Conclusion

The study of novel peptides for appetite regulation is a dynamic and promising field. GLP-1 receptor agonists serve as a paradigm, demonstrating the potential to achieve significant weight loss and metabolic benefits through the modulation of central appetite pathways. The methodologies and workflows presented in this guide provide a foundational framework for the preclinical and clinical evaluation of new therapeutic candidates. As research continues, a deeper understanding of these complex signaling networks will undoubtedly lead to the development of even more effective and safer treatments for obesity and related metabolic disorders.

Cellular Targets of M617 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of M617 TFA, a selective galanin receptor agonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Cellular Targets and Binding Affinities

This compound primarily targets the galanin receptor family, a class of G protein-coupled receptors (GPCRs). It exhibits high selectivity for the galanin receptor 1 (GALR1), with notable affinity for galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3) as well.

Quantitative Data Summary

The binding affinities of this compound for the galanin receptors have been determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Kᵢ value indicates a higher binding affinity.

| Target | Kᵢ Value (nM) | Receptor Type | Primary Transduction Pathway |

| Galanin Receptor 1 (GALR1) | 0.23[1] | GPCR | Gᵢ/Gₒ coupled |

| Galanin Receptor 2 (GALR2) | 5.71[1] | GPCR | Gᵩ/G₁₁ and Gᵢ/Gₒ coupled |

| Galanin Receptor 3 (GALR3) | 49.2 ± 9.4 | GPCR | Gᵢ/Gₒ coupled[2] |

Signaling Pathways and Mechanism of Action

Activation of galanin receptors by this compound initiates distinct downstream signaling cascades, depending on the receptor subtype.

GALR1 and GALR3 Signaling

GALR1 and GALR3 are coupled to inhibitory G proteins (Gᵢ/Gₒ). Upon activation by this compound, these receptors trigger a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP)[2][3].

-

Modulation of Ion Channels: Activation can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, the Extracellular signal-Regulated Kinase (ERK) pathway is activated via the βγ-subunits of the G protein[3].

GALR2 Signaling

GALR2 is primarily coupled to Gᵩ/G₁₁ proteins, but can also couple to Gᵢ/Gₒ. Its activation by this compound can lead to:

-

Stimulation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Increase in Intracellular Calcium: IP₃ triggers the release of calcium from intracellular stores.

-

Activation of Protein Kinase C (PKC): DAG and calcium activate PKC, which in turn can activate the MAPK/ERK pathway.

References

M617 TFA: A Galanin Receptor 1 Agonist Attenuates Neuronal Apoptosis via the ERK/GSK-3β/TIP60 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M617, a selective agonist for Galanin Receptor 1 (GalR1), has demonstrated significant neuroprotective effects by attenuating neuronal apoptosis. This technical guide synthesizes the current understanding of M617's mechanism of action, focusing on its impact on the ERK/GSK-3β/TIP60 signaling pathway. The trifluoroacetic acid (TFA) salt of M617 is commonly used in research to enhance its stability and solubility. This document provides a detailed overview of the signaling cascade, experimental methodologies employed to elucidate this pathway, and quantitative data from key studies. The information presented is intended to support further research and drug development efforts targeting neurodegenerative conditions and acute brain injuries, such as subarachnoid hemorrhage (SAH).

Introduction

Neuronal apoptosis, or programmed cell death, is a critical pathological process in a variety of neurological disorders, including ischemic stroke and traumatic brain injury.[1] Subarachnoid hemorrhage (SAH), a devastating cerebrovascular event, is characterized by significant early brain injury involving neuronal apoptosis.[1][2] The galanin system, comprising the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3), has emerged as a promising therapeutic target for neuroprotection. In particular, the activation of GalR1 has been shown to confer anti-apoptotic effects.[1][2]

M617 is a selective agonist for GalR1, exhibiting a higher affinity for GalR1 over GalR2.[3] Research has highlighted the potential of M617 to mitigate neuronal apoptosis.[1] This guide focuses on the pivotal study by Shi et al. (2021), which elucidated the role of the ERK/GSK-3β/TIP60 pathway in the neuroprotective effects of M617 in a rat model of SAH.[1][2]

The M617-Mediated Anti-Apoptotic Signaling Pathway

M617 exerts its neuroprotective effects by initiating a signaling cascade that ultimately inhibits the apoptotic machinery. The binding of M617 to GalR1 triggers a series of phosphorylation and dephosphorylation events, modulating the activity of key downstream proteins.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by M617 binding to GalR1, leading to the attenuation of neuronal apoptosis.

Caption: M617/GalR1 signaling pathway inhibiting neuronal apoptosis.

Experimental Evidence and Methodologies

The anti-apoptotic effect of M617 has been validated through a series of in vivo experiments. The following sections detail the experimental workflow and protocols used in the pivotal study by Shi et al. (2021).[1]

Experimental Workflow

The diagram below outlines the general experimental workflow to investigate the effects of M617 in a rat model of subarachnoid hemorrhage.

Caption: Experimental workflow for M617's neuroprotective effects.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Shi et al. (2021).[1]

-

Subarachnoid Hemorrhage (SAH) Rat Model:

-

Animal Model: Male Sprague-Dawley rats (300-350g) were used.

-

Induction: Endovascular perforation model. A sharpened 4-0 nylon suture was inserted through the external carotid artery to the internal carotid artery and advanced to perforate the anterior cerebral artery.

-

Sham Operation: The same procedure was performed without perforation of the artery.

-

-

Drug Administration:

-

M617: Administered intracerebroventricularly (i.c.v.) at a dose of 24 μg/kg.

-

Inhibitors:

-

ERK inhibitor (U0126) was administered to block the ERK pathway.

-

-

CRISPR:

-

GalR1 CRISPR and GSK-3β CRISPR were used to knock down the respective proteins.

-

-

-

Neurobehavioral Assessment:

-

Short-term: Evaluated at 24 hours post-SAH using a modified Garcia score.

-

Long-term: Motor coordination was assessed using the Rotarod test at 7, 14, and 21 days post-SAH.

-

-

Western Blot Analysis:

-

Tissue Preparation: Ipsilateral brain hemispheres were harvested and protein was extracted.

-

Antibodies: Primary antibodies against p-ERK, ERK, p-GSK-3β (Ser9), GSK-3β, p-TIP60, TIP60, p53, Bax, Bcl-2, and cleaved caspase-3 were used.

-

Detection: Secondary antibodies conjugated to horseradish peroxidase were used, and bands were visualized using an enhanced chemiluminescence (ECL) system.

-

-

Immunohistochemistry and Staining:

-

Nissl Staining: Used to assess neuronal survival in the hippocampus at 28 days post-SAH.

-

Fluoro-Jade C Staining: Used to detect degenerating neurons in the hippocampus at 28 days post-SAH.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Shi et al. (2021), demonstrating the impact of M617 on protein expression and neuronal survival.[1]

Table 1: Effect of M617 on Apoptosis-Related Protein Expression 24h Post-SAH

| Protein | SAH + Vehicle | SAH + M617 (24 µg/kg) | Effect of M617 |

| p-ERK | ↓ | ↑ | Upregulation |

| p-GSK-3β (Ser9) | ↓ | ↑ | Upregulation (Inhibition) |

| p-TIP60 | ↑ | ↓ | Downregulation |

| p53 | ↑ | ↓ | Downregulation |

| Bax | ↑ | ↓ | Downregulation |

| Bcl-2 | ↓ | ↑ | Upregulation |

| Cleaved Caspase-3 | ↑ | ↓ | Downregulation |

Note: Arrows indicate the change in protein levels relative to the sham group. The "Effect of M617" column describes the impact of M617 treatment compared to the SAH + Vehicle group.

Table 2: Effect of M617 on Neurological Deficits and Neuronal Degeneration

| Outcome Assessment | SAH + Vehicle | SAH + M617 (24 µg/kg) | Result |

| Short-term Neurological Deficits (24h) | Severe | Significantly Improved | M617 improved neurological function. |

| Long-term Motor Coordination (Rotarod Test) | Impaired | Significantly Improved (days 7 & 14) | M617 improved long-term motor function. |

| Hippocampal Neuronal Loss (28d) | Significant | Significantly Reduced | M617 reduced neuronal death. |

| Hippocampal Neuronal Degeneration (28d) | Significant | Significantly Reduced | M617 attenuated neuronal degeneration. |

Conclusion and Future Directions

M617 TFA, as a selective GalR1 agonist, demonstrates a potent neuroprotective effect by attenuating neuronal apoptosis. The underlying mechanism involves the activation of the ERK/GSK-3β/TIP60 signaling pathway, leading to the downregulation of pro-apoptotic proteins such as p53, Bax, and cleaved caspase-3, and the upregulation of the anti-apoptotic protein Bcl-2.[1] The experimental evidence strongly supports the therapeutic potential of M617 for conditions characterized by neuronal apoptosis, particularly in the context of acute brain injury like SAH.

Future research should focus on:

-

Optimizing the therapeutic window and dosage of M617 for various neurological conditions.

-

Investigating the long-term efficacy and safety of M617 in preclinical models.

-

Exploring the potential of M617 in combination with other neuroprotective agents.

-

Translating these promising preclinical findings into clinical trials for patients with acute brain injuries and neurodegenerative diseases.

This technical guide provides a comprehensive overview for researchers and drug development professionals, aiming to facilitate further exploration and development of M617 as a novel neuroprotective agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

M617 TFA In Vivo Injection Protocol: An Application Note for Researchers

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the in vivo administration of M617 TFA, a selective galanin receptor 1 (GAL1) agonist.

Introduction

M617 is a chimeric peptide, specifically Galanin(1-13)-Gln14-bradykinin(2-9)amide, that acts as a selective agonist for the galanin receptor 1 (GAL1). It is typically supplied as a trifluoroacetate (TFA) salt. Activation of GAL1, a G-protein coupled receptor, has been implicated in various physiological processes, including nociception, inflammation, and metabolic regulation.[1][2][3][4] The TFA counter-ion is a common result of the peptide purification process and is generally considered to have low toxicity at the concentrations administered with the peptide.[5][6][7] This document outlines the necessary protocols for the preparation and in vivo administration of this compound for pre-clinical research.

This compound Properties and Storage

A summary of the key properties of M617 and recommended storage conditions are provided in the table below.

| Property | Value |

| Full Name | Galanin(1-13)-Gln14-bradykinin(2-9)amide TFA |

| Molecular Weight | ~2361.68 g/mol (as free base) |

| Appearance | Lyophilized white powder |

| Solubility | Soluble in sterile water up to 1 mg/mL.[8] For higher concentrations or hydrophobic peptides, DMSO can be used as an initial solvent.[9] |

| Storage (Lyophilized) | Store at -20°C or -80°C for long-term stability.[10] |

| Storage (In Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11] |

Signaling Pathway and Experimental Workflow

Activation of GAL1 by M617 initiates a G-protein-mediated signaling cascade. GAL1 is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13][14][15] This signaling pathway is central to the physiological effects of M617.

The general workflow for an in vivo experiment using this compound involves several key steps from preparation to data analysis.

Experimental Protocols

Reconstitution of this compound

Materials:

-

Lyophilized this compound peptide

-

Sterile, pyrogen-free water, sterile saline (0.9% NaCl), or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO), if required for initial solubilization

-

Sterile, low-protein binding microcentrifuge tubes

Procedure:

-

Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Reconstitute the peptide in a suitable sterile vehicle. For a 1 mg/mL stock solution, sterile water is recommended.[8]

-

If the peptide is difficult to dissolve, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution with the aqueous buffer of choice.[9]

-

Gently vortex or pipette to mix until the peptide is fully dissolved. Avoid vigorous shaking.

-

For long-term storage of the stock solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[10][11]

In Vivo Administration Routes

The choice of administration route depends on the experimental design and target tissue. Below are protocols for common routes. Always adhere to institution-specific animal care and use guidelines.

Dosage Considerations: The effective dose of M617 can vary depending on the animal model, administration route, and the specific biological question being investigated. The following table summarizes dosages reported in the literature. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

| Route of Administration | Species | Reported Dose Range | Application |

| Intracerebroventricular (ICV) | Rat | 0.1 - 2 nmol | Antinociception |

| Intraperitoneal (IP) | Rat | Not explicitly reported for M617, but other galanin agonists have been used systemically. | Seizure models (for other galanin agonists) |

| Intravenous (IV) | Rat/Mouse | No specific data for M617. General peptide protocols apply. | Systemic delivery |

| Subcutaneous (SC) | Rat/Mouse | No specific data for M617. General peptide protocols apply. | Sustained systemic delivery |

4.2.1. Intravenous (IV) Injection (Rat Tail Vein)

Materials:

-

This compound solution

-

Sterile syringe (e.g., 1 mL) with an appropriate needle (e.g., 27-30 gauge)

-

Animal restrainer

-

Heat lamp or warm water to induce vasodilation

Procedure:

-

Prepare the this compound solution in a sterile syringe.

-

Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[16][17]

-

Place the rat in a suitable restrainer.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Aspirate gently to confirm the needle is in the vein (a small amount of blood should enter the needle hub).

-

Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

4.2.2. Subcutaneous (SC) Injection (Mouse/Rat)

Materials:

-

This compound solution

-

Sterile syringe (e.g., 1 mL) with an appropriate needle (e.g., 25-27 gauge)

Procedure:

-

Prepare the this compound solution in a sterile syringe.

-

Grasp the loose skin over the back of the animal (between the shoulder blades) to form a "tent".[18][19]

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

-

Aspirate to ensure you have not entered a blood vessel.

-

Inject the solution.

-

Withdraw the needle and gently massage the area to aid dispersal.

4.2.3. Intraperitoneal (IP) Injection (Rat/Mouse)

Materials:

-

This compound solution

-

Sterile syringe (e.g., 1 mL) with an appropriate needle (e.g., 23-25 gauge for rats, 25-27 gauge for mice)

Procedure:

-

Prepare the this compound solution in a sterile syringe.

-

Securely restrain the animal, exposing the abdomen.

-

Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle to avoid puncturing the cecum or bladder.[20]

-

Aspirate to ensure you have not entered a blood vessel or organ.

-

Inject the solution.

-

Withdraw the needle.

4.2.4. Intracerebroventricular (ICV) Injection (Rat)

Note: This is a surgical procedure and requires stereotaxic equipment and appropriate anesthesia and analgesia, as per institutional guidelines.

Materials:

-

This compound solution

-

Stereotaxic apparatus

-

Anesthesia

-

Surgical tools

-

Hamilton syringe with a fine gauge needle

Procedure:

-

Anesthetize the animal and mount it in the stereotaxic frame.

-

Surgically expose the skull and identify the bregma.

-

Using appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.

-

Lower the injection needle to the correct depth.

-

Slowly infuse the this compound solution over several minutes.[21]

-

After infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.

-

Slowly withdraw the needle and suture the incision.

-

Provide appropriate post-operative care.

Safety and Toxicity

There are no specific adverse effects reported for this compound at typical research doses. The trifluoroacetic acid (TFA) present as a counter-ion is in minute quantities and is not expected to cause toxicity at these levels. General toxicity studies on TFA indicate a very low potential for acute toxicity.[5][6][7] As with any experimental compound, it is essential to monitor the animals for any signs of distress or adverse reactions following administration.

Disclaimer: This protocol is intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines. The information provided is based on currently available literature and should be adapted to specific experimental needs.

References

- 1. Antinociceptive effects of intracerebroventricular injection of the galanin receptor 1 agonist M 617 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive effects induced by injection of the galanin receptor 1 agonist M617 into central nucleus of amygdala in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]

- 4. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. nordscipeptides.com [nordscipeptides.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. uniprot.org [uniprot.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. Galanin receptor 1 - Wikipedia [en.wikipedia.org]

- 15. What are GALR1 modulators and how do they work? [synapse.patsnap.com]

- 16. researchanimaltraining.com [researchanimaltraining.com]

- 17. research.vt.edu [research.vt.edu]

- 18. urmc.rochester.edu [urmc.rochester.edu]

- 19. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 20. research.uky.edu [research.uky.edu]

- 21. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: M617 TFA for Intracerebroventricular Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective agonist for the galanin receptor 1 (GALR1), a G-protein coupled receptor with a significant role in various physiological and pathological processes within the central nervous system.[1][2][3] The trifluoroacetate (TFA) salt of M617 is a common formulation for this synthetic peptide, resulting from its purification process.[4][5][6][7] Intracerebroventricular (ICV) administration of M617 TFA allows for the direct investigation of its effects on the brain, bypassing the blood-brain barrier.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed protocols for its intracerebroventricular administration in rodent models. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting GALR1.

Data Presentation

This compound Properties and In Vitro Activity

| Parameter | Value | Reference |

| Receptor Selectivity | Selective GALR1 agonist | [1][2][3] |

| Ki for human GALR1 | 0.23 nM | [1][2][3] |

| Ki for human GALR2 | 5.71 nM | [1][2][3] |

| Molecular Weight | 2361.68 g/mol | [2] |

| Formula | C₁₁₂H₁₆₁N₂₉O₂₈ | [2] |

| Sequence | GWTLNSAGYLLGPQPPGFSPFR (C-terminal amide) | [2] |

| Solubility | Soluble to 1 mg/ml in water | [2] |

In Vivo Administration and Effects of M617 (ICV)

| Animal Model | Dosage/Administration | Observed Effects | Reference |

| Rat | Intracerebroventricular (i.c.v.) | Enhanced food consumption | [1][2] |

| Rat | Intracerebroventricular (i.c.v.) | Reduced capsaicin-induced inflammatory pain | [1][2] |

| Rat (Subarachnoid Hemorrhage Model) | Intracerebroventricular (i.c.v.) 1h or 3h post-SAH | Improved short- and long-term neurological deficits; Decreased neuronal apoptosis | [8] |

| Rat | Intracerebroventricular (i.c.v.) | Induced c-Fos activation in the central nucleus of the amygdala and dorsomedial hypothalamus | [9] |

| Diabetic Rat | Intracerebroventricular (i.c.v.) | Facilitated GLUT4 expression in cardiac muscle | [3] |

| Diabetic Rat | Central administration | Boosted insulin sensitivity in adipose cells | [10] |

Signaling Pathways

M617, as a GALR1 agonist, modulates intracellular signaling primarily through the Gᵢ/ₒ pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[11][12] However, research has revealed that GALR1 activation by M617 can trigger multiple downstream signaling cascades, indicating a broader range of cellular effects.

Neuroprotective Signaling Pathway

In the context of neuronal injury, such as subarachnoid hemorrhage, M617 has been shown to attenuate neuronal apoptosis. This neuroprotective effect is mediated through the activation of the ERK/GSK-3β/TIP60 signaling pathway.[8][13][14][15]

Caption: M617 Neuroprotective Signaling Pathway.

Metabolic Signaling Pathway

Central administration of M617 has also been demonstrated to improve insulin sensitivity in peripheral tissues. This is achieved through the activation of the Akt/AS160 signaling pathway, which promotes the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose uptake.[10]

Caption: M617 Central Regulation of Peripheral Glucose Metabolism.

Experimental Protocols

Preparation of this compound for Intracerebroventricular Injection

Materials:

-

This compound peptide

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Low protein binding microcentrifuge tubes

-

Sterile filters (0.22 µm)

Procedure:

-

Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.

-

Reconstitute the peptide in sterile saline or aCSF to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of solvent.[2]

-

Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.

-

Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, low protein binding tube.

-

Prepare aliquots of the desired volume for single use to avoid repeated freeze-thaw cycles.

-

Store the stock solution and aliquots at -20°C or -80°C for long-term storage.

Note on TFA: The trifluoroacetate counter-ion in synthetic peptides can have biological effects, including inhibition of cell proliferation at nanomolar concentrations.[4][16] For sensitive applications, consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate, using techniques like HPLC or ion-exchange chromatography.[5][7]

Intracerebroventricular (ICV) Injection Protocol for Rodents

This protocol provides a general guideline for ICV injection in mice or rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic frame

-

Hamilton syringe (10 µL or 25 µL) with a 26-30 gauge needle

-

Surgical tools (scalpel, scissors, forceps)

-

Antiseptic solution (e.g., povidone-iodine, 70% ethanol)

-

Suturing material or tissue adhesive

-

Heating pad to maintain body temperature

Procedure:

-

Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic regimen. Administer a pre-operative analgesic as per IACUC protocol.

-

Surgical Preparation:

-

Shave the scalp of the animal.

-

Mount the animal in the stereotaxic frame, ensuring the head is level.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Disinfect the surgical site with an antiseptic solution.

-

-

Incision and Craniotomy:

-

Make a midline incision on the scalp to expose the skull.

-

Retract the skin to visualize the bregma and lambda landmarks.

-

Using a dental drill or a hand-held drill, create a small burr hole at the desired coordinates for the lateral ventricle. Typical coordinates for mice relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific animal strain and age.

-

-

Injection:

-

Lower the Hamilton syringe needle slowly to the target DV coordinate.

-

Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure.

-

Leave the needle in place for an additional 2-5 minutes after the injection is complete to allow for diffusion and minimize backflow.

-

Slowly retract the needle.

-

-

Closure and Post-operative Care:

-

Suture the scalp incision or close it with tissue adhesive.

-

Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.

-

Monitor the animal until it is fully ambulatory.

-

Administer post-operative analgesics as required.

-

Caption: Experimental Workflow for Intracerebroventricular Injection.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the galanin receptor 1 in the central nervous system. Its intracerebroventricular administration allows for targeted delivery to the brain, enabling the study of its effects on neuronal survival, metabolism, and behavior. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of M617 and the broader implications of GALR1 signaling in health and disease. Careful consideration of the experimental design, including appropriate controls and awareness of the potential effects of the TFA counter-ion, is crucial for obtaining robust and reproducible results.

References

- 1. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genscript.com [genscript.com]

- 5. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]

- 6. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]